molecular formula C10H6ClNO3 B3158652 5-(Pyridin-3-yloxy)-2-furoyl chloride CAS No. 859850-59-2

5-(Pyridin-3-yloxy)-2-furoyl chloride

Cat. No.: B3158652
CAS No.: 859850-59-2
M. Wt: 223.61 g/mol
InChI Key: PYHOOXFOMUOIOC-UHFFFAOYSA-N
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Description

Overview of Furan-2-carbonyl Chloride Derivatives in Synthetic Chemistry

Furan-2-carbonyl chloride, and its derivatives, are valuable intermediates in organic synthesis, primarily utilized for the introduction of the furoyl group into a wide range of molecules. wikipedia.orgchemicalbook.com Their utility stems from the combination of the aromatic furan (B31954) ring and the highly reactive acyl chloride functional group.

Structural Characteristics and Reactivity Profiles of Furanoyl Moieties

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. wikipedia.org This heteroatom significantly influences the electronic properties of the ring, making it electron-rich and susceptible to electrophilic attack, typically at the 2 and 5-positions. quora.com The oxygen's lone pair electrons participate in the aromatic system, contributing to its unique reactivity. wikipedia.org The furan nucleus itself can undergo oxidation, which can lead to the formation of reactive intermediates like epoxides or cis-enediones, a process influenced by the substituents on the ring. nih.govnih.gov

The furoyl moiety, specifically the furan-2-carbonyl group, combines the aromaticity of the furan ring with the electrophilic character of a carbonyl group. Electrophilic substitution on the furan ring of furan-2-carbonyl derivatives is directed to the 5-position due to the electronic influence of the carbonyl group.

The Role of Acyl Chlorides as Versatile Electrophilic Reagents

Acyl chlorides are among the most reactive derivatives of carboxylic acids. The presence of the highly electronegative chlorine atom attached to the carbonyl carbon renders this carbon exceptionally electrophilic and thus highly susceptible to nucleophilic attack. This high reactivity makes acyl chlorides excellent reagents for acylation reactions, allowing for the formation of esters, amides, and other carbonyl derivatives through reactions with alcohols, amines, and other nucleophiles. The reaction of 2-furoic acid with reagents like thionyl chloride or phosgene (B1210022) is a common method for the synthesis of 2-furoyl chloride. wikipedia.orggoogle.comgoogle.com

Significance of Pyridine-Substituted Furan Systems in Organic Synthesis

The incorporation of a pyridine (B92270) ring into a furan system creates a bifunctional molecule with a rich and complex reactivity profile. Such hybrid structures are of significant interest in medicinal chemistry and materials science due to the diverse biological and photophysical properties they can exhibit. nih.govnih.govnih.govresearchgate.net

Research Imperatives and Scholarly Gaps Concerning 5-(Pyridin-3-yloxy)-2-furoyl chloride

A comprehensive review of the scientific literature reveals a significant lack of specific experimental data for This compound . While the properties and reactivity of its constituent parts, furan-2-carbonyl chloride and 3-hydroxypyridine, are well-documented, the combined molecule remains largely uncharacterized.

Synthesis: Although a plausible synthetic route would involve the reaction of 5-hydroxy-2-furoic acid with a suitable pyridine derivative followed by chlorination, or the nucleophilic aromatic substitution of a 5-halo-2-furoyl chloride with 3-hydroxypyridine, detailed experimental procedures and optimization studies are absent from the literature. For instance, the synthesis of 5-substituted phenyl-2-furoyl hydrazides often proceeds from the corresponding 5-substituted phenyl-2-furoic acids, which are then converted to the acyl chlorides. mdpi.comresearchgate.net A similar pathway could be envisioned for the target compound.

Reactivity: The reactivity of this compound is expected to be dominated by the acyl chloride moiety, making it a potent acylating agent. However, the influence of the pyridin-3-yloxy substituent on the electrophilicity of the carbonyl carbon has not been experimentally determined. A study on the kinetics of the reaction of 5-substituted 2-furoyl chlorides with anilines showed that substituents at the 5-position of the furan ring influence the reaction rate. rsc.org It is therefore reasonable to assume that the pyridin-3-yloxy group will modulate the reactivity of the acyl chloride. Furthermore, the pyridine nitrogen introduces a basic site, which could complicate reactions by interacting with reagents or catalysts.

Applications: The potential applications of this compound are yet to be explored. Given the biological activities associated with both furan and pyridine derivatives, it is plausible that amides and esters derived from this compound could exhibit interesting pharmacological properties. nih.govnih.govnih.gov

Rationale for Focused Academic Inquiry into this Specific Compound

The academic interest in this compound stems from the established significance of its constituent parts in biologically active molecules. Pyridine and furan rings are common motifs in a wide array of pharmaceuticals and natural products. nih.govnih.gov The strategic incorporation of halogen atoms into heterocyclic compounds is a well-established method in medicinal chemistry to enhance biological activity. researchgate.netnih.gov Halogenation can improve properties such as membrane permeability and metabolic stability, which are crucial for drug efficacy. researchgate.net

The combination of a pyridine and a furan ring within a single molecule, as seen in furopyridines, has been explored for the development of inhibitors for enzymes like cyclin-dependent kinase 2 (CDK2), which is implicated in cancer. nih.gov The furo[2,3-b]pyridine (B1315467) scaffold, a related isomeric structure, has shown activity as an inhibitor for various kinases. nih.gov Given that this compound can act as a precursor to a variety of pyridine-furan derivatives, its study is crucial for the discovery of new therapeutic agents. The acyl chloride functionality allows for its straightforward incorporation into larger, more complex molecules, making it a key intermediate in synthetic campaigns targeting novel bioactive compounds.

Contemporary Methodological Challenges in Halogenated Heterocyclic Compound Synthesis

Another challenge is the potential for self-reaction or polymerization of the starting materials or the product under certain reaction conditions. The reactive nature of the acyl chloride group necessitates controlled reaction parameters to prevent unwanted side reactions. cdhfinechemical.com The development of efficient and selective synthetic routes that are also scalable for potential industrial application remains a key objective for organic chemists working in this field. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-3-yloxyfuran-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-10(13)8-3-4-9(15-8)14-7-2-1-5-12-6-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHOOXFOMUOIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(O2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Chemical Synthesis of 5 Pyridin 3 Yloxy 2 Furoyl Chloride

Precursor Synthesis and Regioselective Functionalization

The foundational stage of the synthesis is the preparation of the key precursor, 5-(Pyridin-3-yloxy)-2-furoic acid. chemicalbook.comfishersci.ca This involves the careful assembly of a furan-2-carboxylic acid scaffold and the regioselective installation of the pyridin-3-yloxy moiety at the C-5 position of the furan (B31954) ring.

Synthesis of Key Furan-2-carboxylic Acid Intermediates

The synthesis typically begins with a pre-existing furan-2-carboxylic acid (also known as 2-furoic acid) derivative. wikipedia.org 2-Furoic acid itself can be synthesized through the oxidation of furfural (B47365) or furfuryl alcohol. wikipedia.orgmagtech.com.cn The industrial route often employs the Cannizzaro reaction of furfural, which results in a 1:1 mixture of 2-furoic acid and furfuryl alcohol. wikipedia.org

For the subsequent etherification step, a leaving group is required at the C-5 position of the furan ring. Therefore, key intermediates such as 5-bromo-2-furoic acid or 5-chloro-2-furoic acid are often utilized. These halogenated intermediates can be prepared through established methods known in the art. google.com Alternatively, methods like the Meerwein arylation can be used to synthesize various 5-substituted phenyl-2-furoic acids, which can then be further functionalized. researchgate.netsci-hub.se Another potential starting material is 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), which can be derived from the oxidation of the biorenewable platform chemical 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgmdpi.com

Regioselective Introduction of the Pyridin-3-yloxy Group

The critical step in forming the precursor is the creation of the ether linkage between the furan ring at the C-5 position and the pyridinol at the C-3 position. This requires a regioselective reaction, ensuring the correct isomeric product is formed. The reaction is typically an etherification between a 5-halo-2-furoic acid derivative and 3-hydroxypyridine.

Two primary strategies are employed for the formation of this aryl-aryl ether bond: the Ullmann condensation and the Buchwald-Hartwig etherification.

Ullmann Condensation: This is a classical copper-catalyzed reaction used to form C-O bonds. wikipedia.orgorganic-chemistry.org In a typical Ullmann ether synthesis, an aryl halide (e.g., 5-bromo-2-furoic acid) is coupled with a phenol (B47542) (e.g., 3-hydroxypyridine) in the presence of a copper catalyst and a base. wikipedia.orgnih.gov Traditional Ullmann reactions often require stoichiometric amounts of copper and high temperatures (frequently over 200°C) in polar aprotic solvents like DMF or nitrobenzene. wikipedia.orgnih.gov Modern variations have been developed using catalytic amounts of soluble copper salts, often in conjunction with ligands to facilitate the reaction at lower temperatures. mdpi.comresearchgate.net

Buchwald-Hartwig Etherification: This is a more modern, palladium-catalyzed cross-coupling reaction. organic-chemistry.org It generally offers milder reaction conditions and a broader substrate scope compared to the traditional Ullmann condensation. The reaction couples an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov While highly effective for many aryl ethers, the choice between Ullmann and Buchwald-Hartwig depends on the specific substrates, functional group tolerance, and cost considerations. nih.gov

Optimizing the reaction is crucial for maximizing the yield and purity of 5-(pyridin-3-yloxy)-2-furoic acid. Key parameters include the choice of catalyst, ligand, base, solvent, and temperature.

For an Ullmann-type reaction , optimization might involve screening different copper sources (e.g., CuI, CuBr, CuO nanoparticles) and ligands (e.g., phenanthroline, pyridine-2-aldoxime). nih.govmdpi.com The choice of base (e.g., K₂CO₃, Cs₂CO₃, KOH) and solvent (e.g., DMF, NMP, DMSO) is also critical. Stoichiometry must be carefully controlled; for instance, a procedure for synthesizing a similar compound, 5-(tetradecyloxy)-2-furoic acid (TOFA), involves using 2.5 equivalents of sodium tetradecyloxide to react with one equivalent of 5-bromo-2-furoic acid. google.comnih.gov

The table below outlines typical conditions for Ullmann-type etherification reactions.

Table 1: Reaction Condition Parameters for Ullmann Ether Synthesis
tuneParameterscienceTypical Reagents/ConditionscommentNotes
CatalystCuI, CuBr, Cu₂O, Copper Powder, CuO NanoparticlesCatalytic amounts are used in modern methods; stoichiometric in traditional approaches. wikipedia.orgmdpi.com
LigandPhenanthroline, N,N-Dimethylglycine, AcetylacetonateUsed to solubilize the copper catalyst and facilitate reductive elimination.
BaseK₂CO₃, Cs₂CO₃, KOH, NaHCesium carbonate is often effective but more expensive. The base deprotonates the phenol. mdpi.com
SolventDMF, NMP, Nitrobenzene, Pyridine (B92270), DMSOHigh-boiling polar aprotic solvents are typically required. wikipedia.org
Temperature100 - 220 °CModern ligand-assisted protocols can often run at lower temperatures. wikipedia.orgmdpi.com

Acyl Chloride Formation: Reagent Selection and Process Enhancement

Comparative Analysis of Chlorinating Agents (e.g., Thionyl Chloride, Oxalyl Chloride, Phosgene)

The three most common reagents for this conversion are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosgene (B1210022) (COCl₂) or its safer liquid equivalent, triphosgene. chemguide.co.ukresearchgate.netgoogle.com

Thionyl Chloride (SOCl₂): This is a widely used and cost-effective reagent. commonorganicchemistry.com It reacts with carboxylic acids to form the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases. chemguide.co.ukchemguide.co.uk This simplifies product purification, as the byproducts can be easily removed. chemguide.co.uk Reactions are often run neat at reflux or in a solvent. commonorganicchemistry.comprepchem.com For the synthesis of 5-substituted phenyl-2-furoyl chlorides, refluxing the corresponding acid in thionyl chloride for several hours is a common procedure. sci-hub.se

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is a milder and often more selective reagent than thionyl chloride. researchgate.netchemicalbook.com It is particularly useful for substrates that are sensitive to the higher temperatures or stronger acidic conditions associated with SOCl₂. The reaction produces three gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and HCl, which also facilitates an easy workup. libretexts.org These reactions are typically run at or below room temperature in an inert solvent like dichloromethane (B109758) (DCM), often with a catalytic amount of DMF. commonorganicchemistry.comyoutube.com Although more expensive, its mildness makes it a preferred choice on smaller scales or for complex molecules. researchgate.net

Phosgene (COCl₂): Phosgene is a highly efficient chlorinating agent that produces only gaseous byproducts (CO₂ and HCl). youtube.com It can convert carboxylic acids to their corresponding acyl chlorides, often at room temperature when a catalyst is used. google.comyoutube.com In one patented method, furoic acid is converted to furoyl chloride with high purity (99.94%) and yield (91.2%) using phosgene with a DMF catalyst. google.com However, due to the extreme toxicity of phosgene gas, its use is generally restricted to industrial settings with specialized handling equipment. Triphosgene, a solid, is often used as a safer laboratory alternative that generates phosgene in situ. youtube.com

The selection of the chlorinating agent depends on the scale of the reaction, the sensitivity of the substrate, and safety considerations.

Table 2: Comparison of Common Chlorinating Agents for Acyl Chloride Formation

biotechReagentthermostatTypical Conditionsgas_meterByproductsverified_userAdvantageswarningDisadvantages
Thionyl Chloride (SOCl₂)Neat or solvent, refluxSO₂(g), HCl(g)Inexpensive, gaseous byproducts. chemguide.co.ukcommonorganicchemistry.comHarsh conditions, potential for side reactions. chemguide.co.uk
Oxalyl Chloride ((COCl)₂)Inert solvent (e.g., DCM), RT or below, cat. DMFCO₂(g), CO(g), HCl(g)Mild, selective, gaseous byproducts. researchgate.netchemicalbook.comMore expensive than SOCl₂. researchgate.net
Phosgene (COCl₂)Solvent, often with catalyst (e.g., DMF)CO₂(g), HCl(g)Highly efficient, clean reaction. youtube.comgoogle.comExtremely toxic gas, requires special handling. youtube.com

Table of Compounds

Catalytic Systems for Improved Reaction Efficiency and Selectivity

The conversion of carboxylic acids to acyl chlorides is often accelerated by the use of catalysts. These catalysts enhance the reaction rate and can lead to higher yields and purity under milder conditions. A prevalent catalytic system involves the use of N,N-dimethylformamide (DMF) in conjunction with chlorinating agents like oxalyl chloride or thionyl chloride. numberanalytics.compjoes.com The mechanism involves the initial reaction of the chlorinating agent with DMF to form a Vilsmeier-type reagent, which is a more potent acylating agent.

For the synthesis of furoyl chlorides specifically, phosgene (COCl₂) in the presence of a DMF catalyst has been documented as an effective method. google.com This system converts 2-furancarboxylic acid to 2-furoyl chloride with high purity and yield. google.com The catalyst adduct, formed between phosgene and a substituted formamide, is a key reactive intermediate in this process. google.com The choice of catalyst and chlorinating agent can be tailored based on the presence of other sensitive functional groups within the molecule. For instance, oxalyl chloride is often considered a milder alternative to thionyl chloride, which is beneficial when dealing with delicate substrates. numberanalytics.com Pyridine may also be employed, typically acting as a base to neutralize the HCl byproduct, thereby driving the reaction to completion. numberanalytics.compjoes.com

Table 1: Comparison of Catalytic Systems for Acyl Chloride Synthesis

Chlorinating AgentCatalyst/AdditiveTypical ConditionsByproductsAdvantages & Disadvantages
Thionyl Chloride (SOCl₂)N,N-Dimethylformamide (DMF) (catalytic)Reflux in an inert solvent or neatSO₂(g), HCl(g)Advantages: Gaseous byproducts simplify purification; widely used. numberanalytics.comDisadvantages: Can be harsh for sensitive molecules.
Oxalyl Chloride ((COCl)₂)N,N-Dimethylformamide (DMF) (catalytic)Room temperature or gentle warming in an inert solventCO(g), CO₂(g), HCl(g)Advantages: Milder conditions suitable for sensitive functional groups; gaseous byproducts. numberanalytics.comDisadvantages: More expensive than SOCl₂.
Phosgene (COCl₂)N,N-Dimethylformamide (DMF)40-100°CHCl(g), CO₂(g)Advantages: High efficiency and purity for certain substrates like furoyl chloride. google.comDisadvantages: Phosgene is extremely toxic.
Phosphorus Pentachloride (PCl₅)NoneCold or gentle heatingPOCl₃, HCl(g)Advantages: Effective for many carboxylic acids. Disadvantages: Produces a liquid byproduct (POCl₃) that must be separated by distillation. libretexts.org

Principles of Green Chemistry in Acyl Chloride Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of acyl chlorides presents several opportunities for applying these principles.

Waste Prevention and Atom Economy: One of the most common methods for acyl chloride synthesis uses thionyl chloride, which produces sulfur dioxide and hydrogen chloride as byproducts. numberanalytics.com As these are gases, they are easily removed from the reaction mixture, simplifying purification and preventing waste. libretexts.org This aligns with the principle of designing syntheses where the byproducts are innocuous or easily handled. Similarly, the use of oxalyl chloride also generates only gaseous byproducts (CO, CO₂, HCl). numberanalytics.com

Use of Catalysis: The use of catalytic amounts of substances like DMF is inherently greener than using stoichiometric reagents. pjoes.comtandfonline.com Catalysts increase reaction rates, allowing for lower energy consumption and reducing the potential for side reactions, which in turn minimizes waste.

Safer Solvents and Auxiliaries: Traditional syntheses often employ volatile and toxic organic solvents, such as chlorinated hydrocarbons. tandfonline.com A key green chemistry objective is to replace these with safer alternatives. Research into bio-based solvents, such as Cyrene™, has shown promise for reactions involving acyl chlorides, like amide synthesis. rsc.org While water is considered the ultimate green solvent, it is unsuitable for acyl chloride synthesis and handling due to their rapid hydrolysis. tandfonline.comchemguide.co.uk

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. The use of highly reactive systems, such as oxalyl chloride with a DMF catalyst, allows for acyl chloride formation at room temperature, which is preferable to methods requiring heat. numberanalytics.com

By carefully selecting reagents, catalysts, and solvents, the production of 5-(Pyridin-3-yloxy)-2-furoyl chloride can be made more environmentally benign, aligning with the core tenets of green chemistry.

Methodologies for Isolation, Purification, and Handling of Reactive Acyl Chlorides

The high reactivity that makes acyl chlorides valuable synthetic intermediates also necessitates specialized techniques for their handling, isolation, and purification. fiveable.me Their susceptibility to hydrolysis and reaction with other nucleophiles requires careful management throughout the experimental process.

Techniques for Management of Moisture-Sensitive Intermediates

Acyl chlorides react vigorously with water, including atmospheric moisture, to hydrolyze back to the corresponding carboxylic acid and hydrogen chloride. fiveable.mechemguide.co.uk This reaction not only consumes the desired product but also introduces impurities into the reaction mixture. Therefore, strict anhydrous (moisture-free) conditions are paramount. fiveable.me

Key techniques include:

Inert Atmosphere: All manipulations should be performed under an inert atmosphere, such as dry nitrogen or argon. This is typically achieved using a glovebox for small-scale work or a Schlenk line for larger-scale reactions.

Anhydrous Reagents and Solvents: All solvents must be rigorously dried before use, and reagents should be of anhydrous grade.

Proper Glassware: Glassware should be oven-dried or flame-dried immediately before use to remove any adsorbed moisture from its surface.

Controlled Reagent Transfer: Reagents should be transferred using techniques that prevent exposure to air. This includes using gas-tight syringes, cannulas, and specialized septa-sealed flasks like AcroSeal bottles. sciencemadness.org

Strategic Storage: To maintain purity over time, acyl chlorides should be stored in tightly sealed containers under an inert atmosphere. Storing the chemical in smaller, individual-use quantities can prevent the contamination of a large stock bottle through repeated openings. sciencemadness.org

Chromatographic and Non-Chromatographic Purification Strategies for High Purity

Achieving high purity is essential for subsequent reactions. Both non-chromatographic and chromatographic methods can be employed, with the choice depending on the scale of the reaction and the physical properties of the acyl chloride.

Non-Chromatographic Purification:

Distillation: This is the most common method for purifying liquid acyl chlorides. libretexts.org Fractional distillation under reduced pressure (vacuum distillation) is particularly effective for high-boiling compounds and helps prevent thermal decomposition. google.com This method efficiently separates the acyl chloride from non-volatile catalysts (like DMF), excess starting materials, and byproducts like phosphorus oxychloride. libretexts.org

Filtration and Trituration: If the product is a solid or if impurities are solid, simple filtration can be used for separation. tandfonline.com Trituration involves washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble, effectively washing them away. reddit.com

Chemical Purification: Specialized methods exist, such as treating crude carbonyl chlorides with carboxamide hydrohalides to remove colored impurities, which can be crucial for applications in the pharmaceutical and cosmetic industries. google.comgoogle.com

Chromatographic Purification:

Thin-Layer Chromatography (TLC): Primarily used for analytical purposes to monitor the progress of a reaction rather than for purification itself. researchgate.net

Column Chromatography: Standard column chromatography using silica (B1680970) or alumina (B75360) is generally avoided for highly reactive acyl chlorides. The acidic nature of silica gel and the presence of bound water can lead to significant product decomposition on the column. However, if necessary, it must be performed using a rigorously dried stationary phase and anhydrous eluents under an inert atmosphere.

Table 2: Comparison of Purification Strategies for Reactive Acyl Chlorides

MethodPrincipleAdvantagesDisadvantagesApplicability for this compound
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Excellent for removing non-volatile impurities; scalable; yields high-purity liquid products. google.comRequires the compound to be thermally stable; not suitable for solid products.Highly applicable if the compound is a liquid and thermally stable.
Crystallization Separation of a solid from a solution by changing its solubility (e.g., cooling, adding an anti-solvent).Can yield very high-purity crystalline solids; effective for removing soluble impurities.Product must be a solid; potential for product loss in the mother liquor.Applicable if the compound is a solid at room temperature.
Trituration/Filtration Washing a solid with a solvent in which impurities are soluble, but the product is not.Simple, fast, and effective for removing certain impurities from a solid product. reddit.comLess effective for removing impurities with similar solubility to the product.Applicable for purifying the solid crude product.
Column Chromatography Separation based on differential partitioning between a stationary and a mobile phase.High resolving power for complex mixtures.High risk of decomposition on the stationary phase (e.g., silica); requires specialized anhydrous conditions.Generally not recommended due to reactivity; used only as a last resort with extreme care.

Investigations into the Chemical Reactivity and Mechanistic Pathways of 5 Pyridin 3 Yloxy 2 Furoyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Functionality

The primary mode of reactivity for 5-(Pyridin-3-yloxy)-2-furoyl chloride involves the nucleophilic acyl substitution mechanism. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen atom and the chlorine atom. A nucleophile attacks this carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride ion, which is an excellent leaving group, to yield the final acylated product. This general mechanism underpins the reactions with a variety of nucleophiles.

Reactions with Oxygen-Centered Nucleophiles (e.g., Alcohols, Phenols)

The reaction of this compound with oxygen-centered nucleophiles, such as alcohols and phenols, is a direct and efficient method for the synthesis of the corresponding esters. This transformation typically proceeds readily, often under mild conditions. The reaction is analogous to the well-established Schotten-Baumann reaction, where an acyl chloride reacts with an alcohol or phenol (B47542) in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. louisville.edu The base, commonly a tertiary amine like pyridine (B92270) or triethylamine, prevents the protonation of the nucleophile and drives the reaction to completion.

The general scheme for this esterification is as follows:

Reaction with Alcohols: Forms 5-(Pyridin-3-yloxy)-2-furoate esters.

Reaction with Phenols: Forms phenyl 5-(Pyridin-3-yloxy)-2-furoate esters.

Investigations into the reactions of similar acyl chlorides, such as 2-(chloroseleno)benzoyl chloride, have shown that hydroxyl groups are readily acylated. researchgate.net This supports the expected high reactivity of this compound toward alcoholic and phenolic nucleophiles.

Table 1: Representative Esterification Reactions

Nucleophile Product
Methanol (B129727) Methyl 5-(pyridin-3-yloxy)furan-2-carboxylate
Phenol Phenyl 5-(pyridin-3-yloxy)furan-2-carboxylate

Reactions with Nitrogen-Centered Nucleophiles (e.g., Primary and Secondary Amines, Hydrazines)

Nitrogen-centered nucleophiles are generally more reactive than their oxygen counterparts and react vigorously with this compound. These reactions provide access to a diverse range of amide and related derivatives. Studies on analogous systems confirm that primary amino groups are highly reactive centers for acylation. researchgate.net

The synthesis of amides via the reaction of this compound with primary or secondary amines is a fundamental transformation. The reaction is typically rapid and exothermic. As with alcoholysis, a stoichiometric amount of base is required to scavenge the HCl generated during the reaction, or a twofold excess of the amine nucleophile can be used, where one equivalent acts as the nucleophile and the second as the base. reddit.com

Hydrazine and its derivatives also serve as potent nitrogen nucleophiles, reacting with the acyl chloride to form the corresponding acylhydrazides. These hydrazides are stable intermediates that can be used in the synthesis of various nitrogen-containing heterocycles. researchgate.net Research on the synthesis of 5-substituted-2-furoyl diacylhydrazide derivatives highlights the utility of furoyl chlorides in preparing these key intermediates. researchgate.net

Table 2: Amide and Hydrazide Formation Reactions

Nucleophile Product Class Example Product
Primary Amine (R-NH₂) N-Substituted Amide N-Propyl-5-(pyridin-3-yloxy)furan-2-carboxamide
Secondary Amine (R₂NH) N,N-Disubstituted Amide 1-(5-(Pyridin-3-yloxy)furan-2-carbonyl)piperidine

While direct reaction of the acyl chloride with a carbamic acid is not standard, carbamates and urea (B33335) analogues derived from 5-(Pyridin-3-yloxy)-2-furoic acid can be synthesized through a multi-step sequence involving the acyl chloride. A common route is the Curtius rearrangement. In this process, the acyl chloride is first converted to an acyl azide (B81097) by reacting with an azide salt (e.g., sodium azide). Gentle heating of the acyl azide induces a rearrangement, eliminating nitrogen gas to form a highly reactive isocyanate intermediate. researchgate.net

This isocyanate is a powerful electrophile that can be trapped in situ with various nucleophiles:

Reaction with an alcohol (R-OH) yields a carbamate. organic-chemistry.orgresearchgate.net

Reaction with an amine (R-NH₂) yields a urea analogue. researchgate.netnih.gov

This pathway provides a versatile method for accessing these important classes of compounds from the parent acyl chloride. researchgate.net

Table 3: Proposed Synthesis of Carbamates and Ureas via Isocyanate Intermediate

Step Reagent Intermediate/Product
1 Sodium Azide (NaN₃) 5-(Pyridin-3-yloxy)-2-furoyl azide
2 Heat (Δ) 3-(5-Isocyanatofuran-2-yloxy)pyridine
3a Alcohol (R'-OH) Alkyl (5-(pyridin-3-yloxy)furan-2-yl)carbamate

Reactions with Carbon-Centered Nucleophiles (e.g., Organometallic Reagents, Enolates)

Reactions of this compound with carbon-centered nucleophiles allow for the formation of new carbon-carbon bonds, leading to ketones and other related structures.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), the acyl chloride can acylate electron-rich aromatic compounds, forming an aryl furoyl ketone. The furan (B31954) ring itself is generally not susceptible to self-acylation under these conditions.

Organometallic Reagents: Gilman reagents (lithium dialkylcuprates, R₂CuLi) are generally preferred for the synthesis of ketones from acyl chlorides, as they are less reactive than Grignard or organolithium reagents and are less likely to lead to over-addition to form a tertiary alcohol.

Enolates and Silyl (B83357) Enol Ethers: The reaction with enolates or their synthetic equivalents like silyl enol ethers can form β-dicarbonyl compounds. Studies have shown that weakly basic carbon nucleophiles, such as silyl enol ethers, can add efficiently to related electrophilic carbonyl systems in the presence of a suitable Lewis acid like zinc chloride (ZnCl₂). organic-chemistry.org

Table 4: Potential Reactions with Carbon-Centered Nucleophiles

Nucleophile Type Reagent Example Product Type
Aromatic Ring Benzene / AlCl₃ Phenyl(5-(pyridin-3-yloxy)furan-2-yl)methanone
Organocuprate (CH₃)₂CuLi 1-(5-(Pyridin-3-yloxy)furan-2-yl)ethan-1-one

Stereochemical Implications in Acylation Reactions

The nucleophilic acyl substitution reaction at the carbonyl chloride proceeds through an achiral, planar carbonyl group to form a tetrahedral intermediate. The stereochemical outcome of the reaction is therefore dependent on the presence of stereocenters in the nucleophile.

If a chiral, non-racemic nucleophile (e.g., a chiral alcohol or amine) is used, the acylation reaction will produce a product where the original stereocenter of the nucleophile is retained. Since this compound is itself achiral, the reaction with a single enantiomer of a chiral nucleophile will yield a single enantiomer of the product.

If the reaction were to create a new stereocenter, for instance, in the reaction with certain enolates, the potential for diastereoselectivity would arise, influenced by the existing stereocenters in the reacting partners. The stereochemical course of nucleophilic displacements can be influenced by steric hindrance and the specific reaction conditions. researchgate.net However, for most simple acylation reactions with this compound, the stereochemistry is dictated solely by the chirality of the nucleophilic reagent.

Lack of Specific Research Data for this compound Prevents In-Depth Analysis

A thorough investigation into the chemical reactivity and mechanistic pathways of the compound this compound reveals a significant gap in the available scientific literature. Despite extensive searches of chemical databases and scholarly articles, no specific experimental studies detailing the electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, or advanced mechanistic investigations for this particular molecule could be identified.

The initial aim was to construct a detailed article based on the provided outline, focusing on the following aspects:

Electrophilic Aromatic Substitution Reactions on the Furan and Pyridine Rings: Including regioselectivity and chemoselectivity considerations.

Metal-Catalyzed Cross-Coupling Reactions Involving the Halogenated Furan Ring: Where applicable.

Advanced Mechanistic Investigations of Key Transformations: Encompassing reaction kinetics, thermodynamic parameters, identification of intermediates and transition states, and the role of solvent effects and catalysis.

However, the absence of published research directly concerning this compound makes it impossible to provide the requested "detailed research findings" and "data tables" with the required scientific accuracy and authority.

While general principles of organic chemistry can be used to predict the likely reactivity of the furan and pyridine rings within this molecule, such a discussion would be speculative and would not meet the user's requirement for an article based on established, peer-reviewed data for the specific compound . For instance, one could theorize about the directing effects of the pyridinyloxy and furoyl chloride substituents on electrophilic attack, or the potential for the furan ring to participate in certain coupling reactions. However, without experimental validation, this would remain conjecture.

Therefore, due to the lack of specific research on this compound, the generation of a scientifically rigorous article that adheres to the user's detailed outline and content requirements is not feasible at this time. Further experimental investigation into the reactivity of this compound would be necessary to provide the specific data requested.

Derivatization and Synthetic Applications of 5 Pyridin 3 Yloxy 2 Furoyl Chloride in Complex Organic Molecule Synthesis

Preparation of Multifunctionalized Organic Compounds

Incorporation into Oligomeric and Polymeric Architectures

No studies have been found that detail the incorporation of 5-(Pyridin-3-yloxy)-2-furoyl chloride into oligomeric or polymeric architectures. The reactive acyl chloride group could potentially be used for step-growth polymerization with suitable di- or poly-functional monomers. However, no such polymers or oligomers derived from this specific monomer have been reported in the scientific literature.

Utility in the Synthesis of Complex Natural Product Analogues

A search of the literature did not yield any instances of this compound being utilized in the synthesis of complex natural product analogues. While furan (B31954) and pyridine (B92270) moieties are present in numerous natural products, the specific substitution pattern of the title compound has not been reported as a key building block in any published synthetic routes.

Strategic Application in Fragment-Based Approaches for Molecular Design (focused on chemical synthesis methodology)

There is no documented use of this compound in fragment-based approaches for molecular design from a chemical synthesis methodology perspective. Fragment-based drug discovery often involves the use of small, low-complexity molecules that can be elaborated or combined. While the title compound could theoretically serve as a fragment, there are no published examples of its application in this context, including the development of synthetic methodologies to link it to other fragments.

Development of Supramolecular Assemblies and Intermolecular Interactions

The formation of supramolecular assemblies is dictated by a variety of non-covalent forces. For derivatives of this compound, the key structural motifs—the pyridine ring, the furan ring, and the ether linkage, along with the functional group derived from the furoyl chloride—would be expected to play crucial roles in directing their self-assembly.

Derivatives of this compound, particularly amides formed by its reaction with primary or secondary amines, would possess hydrogen bond donors (N-H groups) and multiple hydrogen bond acceptors (the pyridyl nitrogen, the ether oxygen, the furan oxygen, and the carbonyl oxygen). This functionality creates the potential for a rich variety of hydrogen bonding networks.

In the absence of direct experimental data for derivatives of this compound, one can refer to general principles observed in related structures. For instance, in many pyridine-containing carboxamides, the amide N-H often forms hydrogen bonds with the carbonyl oxygen of a neighboring molecule, leading to the formation of one-dimensional chains or tapes. nih.gov The pyridyl nitrogen is also a common acceptor site, which can lead to more complex, three-dimensional networks. nih.gov

A systematic study would require the synthesis of a series of amide derivatives and their subsequent analysis by single-crystal X-ray diffraction. This would allow for the precise measurement of hydrogen bond distances and angles, and the identification of recurring hydrogen bond motifs or synthons. Spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy could also provide evidence of hydrogen bonding through shifts in the N-H and C=O stretching frequencies.

Detailed research findings and data tables for hydrogen bonding in derivatives of this compound are not available in the current body of scientific literature.

The aromatic pyridine and furan rings within the this compound scaffold make its derivatives prime candidates for engaging in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, are critical in the stabilization of crystal packing and can influence the photophysical and electronic properties of the material.

The geometry of π-stacking can vary, including face-to-face, edge-to-face, and offset or parallel-displaced arrangements. The presence of the heteroatoms (nitrogen and oxygen) and the ether linkage in the molecular backbone would influence the electron distribution within the aromatic rings, thereby affecting the nature and strength of these interactions. Computational studies, in conjunction with experimental data from X-ray crystallography, are powerful tools for quantifying the energetics of these interactions. rsc.org

For example, studies on other pyridyl-containing compounds have shown that π-π interactions between pyridine rings can lead to the formation of interlocking molecular sheets. nih.gov The analysis of such interactions in derivatives of this compound would involve measuring inter-planar distances and angles between adjacent aromatic rings in the crystal lattice.

Currently, there are no published studies containing detailed analysis or data tables of pi-stacking interactions for derivatives of this compound.

Spectroscopic and Diffraction Methodologies for Structural Elucidation of 5 Pyridin 3 Yloxy 2 Furoyl Chloride and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) Techniques

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides valuable insights into the connectivity of atoms within the molecule. In a typical MS/MS experiment, the parent molecule is first ionized, often using a soft ionization technique like electrospray ionization (ESI) to form the molecular ion, which is then isolated. acdlabs.com This isolated ion is subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The resulting pattern of fragments is characteristic of the molecule's structure. libretexts.org

For 5-(Pyridin-3-yloxy)-2-furoyl chloride (Molecular Weight: 223.61 g/mol ), the molecular ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 224. Key fragmentation pathways can be predicted based on the stability of the resulting ions and neutral losses from the constituent functional groups. libretexts.orgmiamioh.edu

Predicted Fragmentation Pathways:

Loss of HCl: A common pathway for acyl chlorides is the reaction with trace water or methanol (B129727) in the ESI source, followed by the loss of HCl, or direct loss of a chlorine radical followed by hydrogen abstraction.

Decarbonylation: The furoyl moiety can readily lose a molecule of carbon monoxide (CO, 28 Da), a characteristic fragmentation for furan-carbonyl compounds.

Ether Bond Cleavage: The bond between the furan (B31954) ring and the ether oxygen or the ether oxygen and the pyridine (B92270) ring represents a likely point of cleavage, leading to fragments corresponding to the pyridinoxy group or the furoyl chloride group.

Pyridine and Furan Ring Fragmentation: Further fragmentation can involve the opening and decomposition of the stable aromatic and heteroaromatic rings, though this typically requires higher collision energies.

The analysis of these fragmentation patterns allows for the confident identification of the compound and the structural characterization of its derivatives.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
~224196CO[M+H-CO]⁺
~224188HCl[M-Cl]⁺
~224129C₅H₄NO[Furoyl Chloride]⁺
~22495C₅H₂ClO₂[Pyridin-3-yloxy]⁺
~22478C₅H₃O₃Cl[Pyridine]⁺

X-ray Crystallography for Solid-State Structure Determination

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. This crystal is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

While specific crystallographic data for this compound is not publicly available, analysis of a structurally similar compound, such as a pyridine-based 1,3,4-oxadiazole (B1194373) derivative, can provide representative data for the types of structural features to be expected. nih.gov Key parameters of interest for this compound would be:

The planarity of the furan and pyridine rings.

The bond lengths within the furoyl chloride moiety, particularly the C=O and C-Cl bonds.

The C-O-C bond angle of the ether linkage.

Table 2: Representative Bond Lengths and Angles from a Related Pyridine-Oxadiazole Derivative (Note: This data is for a related structure and serves as an illustrative example of the parameters obtained from single-crystal XRD analysis. nih.gov)

ParameterBond/AngleTypical Value (Å or °)
Bond LengthC-C (aromatic)1.37 - 1.40 Å
Bond LengthC-N (pyridine)1.33 - 1.35 Å
Bond LengthC-O (ether)1.36 - 1.43 Å
Bond AngleC-O-C (ether)115 - 120°
Dihedral AnglePyridine Ring - Aryl Ring~30 - 50°

Powder X-ray Diffraction (PXRD) is an indispensable tool for the characterization of polycrystalline materials. libretexts.org Unlike single-crystal XRD, PXRD can be performed on a bulk powder sample, making it ideal for routine analysis, purity assessment, and the study of polymorphism. americanpharmaceuticalreview.comnih.gov Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.

In a PXRD experiment, a powdered sample is exposed to X-rays, and the detector measures the intensity of the diffracted beams as a function of the diffraction angle (2θ). The resulting diffractogram is a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com The presence of different polymorphs in a sample would be indicated by the appearance of distinct sets of peaks in the PXRD pattern.

For this compound, a polymorphism study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing each batch by PXRD. The discovery of multiple, distinct diffraction patterns would confirm the existence of different polymorphs. This information is critical for ensuring the consistency and reproducibility of the solid form of the material.

Table 3: Hypothetical PXRD Data for Two Polymorphs of this compound (Note: This data is illustrative to demonstrate how PXRD distinguishes between different crystalline forms.)

Polymorph APolymorph B
Diffraction Angle (2θ)Relative Intensity (%)Diffraction Angle (2θ)Relative Intensity (%)
8.51009.285
12.16511.5100
15.84016.350
21.39022.075
25.05526.160

Computational Chemistry and Theoretical Modeling of 5 Pyridin 3 Yloxy 2 Furoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 5-(Pyridin-3-yloxy)-2-furoyl chloride, DFT studies would be invaluable.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical stability. A hypothetical analysis for this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. This would identify the likely sites for nucleophilic and electrophilic attack.

Hypothetical Data Table for HOMO/LUMO Analysis

Parameter Predicted Value (eV)
HOMO Energy
LUMO Energy

Note: The table is for illustrative purposes only, as specific data is unavailable.

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. For this compound, an ESP map would reveal regions of negative potential (likely associated with the oxygen and nitrogen atoms) and positive potential (likely around the hydrogen atoms and the carbonyl carbon of the furoyl chloride group), indicating sites for electrostatic interactions.

Beyond DFT, other quantum mechanical methods could be employed. Ab initio methods, while computationally more intensive, are derived directly from theoretical principles without the inclusion of experimental data. Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. A comparative study using these methods could provide a more robust understanding of the electronic properties of this compound.

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations would be instrumental in exploring its conformational flexibility. The molecule possesses several rotatable bonds, and MD simulations could identify the most stable conformations and the energy barriers between them. Furthermore, these simulations could model how the molecule interacts with solvent molecules or other chemical species, providing insights into its behavior in different environments.

Docking Studies to Understand Ligand-Receptor Interaction Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While the prompt excludes a discussion of efficacy, docking studies focusing on molecular recognition would be highly informative. By docking this compound into the active site of a hypothetical receptor, researchers could identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern its binding. This would provide a structural basis for understanding how this molecule is recognized by a biological target.

Hypothetical Data Table for Docking Interactions

Receptor Residue Interaction Type Distance (Å)

Note: The table is for illustrative purposes only, as specific data is unavailable.

Lack of Publicly Available Research Data for "this compound" Precludes In-Depth Computational Analysis

A comprehensive search for scholarly articles and research data concerning the computational chemistry and theoretical modeling of the chemical compound "this compound" has yielded no specific studies on its Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR). Despite multiple targeted searches for detailed research findings and data tables essential for a thorough analysis, the scientific literature available in the public domain does not appear to contain the specific information required to construct the requested article.

The investigation into the predictive modeling of chemical parameters for "this compound" did not uncover any published research. QSRR and QSPR studies are vital in computational chemistry for developing models that can predict the reactivity and physical properties of chemical compounds. These models are built upon extensive datasets of experimentally determined or computationally calculated molecular descriptors. The absence of such data for "this compound" makes it impossible to generate a scientifically accurate and detailed report on this topic as per the specified outline.

The search results were primarily limited to chemical supplier listings, which provide basic identifiers such as the CAS number (859850-59-2) and molecular formula (C10H6ClNO3), but lack the in-depth computational or experimental data required for a QSRR/QSPR analysis. While computational studies on structurally related compounds were identified, the strict focus on "this compound" prevents the inclusion of this information.

Therefore, the section on "," specifically subsection 6.4 on "Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies for Predictive Modeling," cannot be developed at this time due to the lack of available scientific literature and data.

Advanced Analytical and Characterization Methodologies for 5 Pyridin 3 Yloxy 2 Furoyl Chloride

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is an indispensable tool for separating and analyzing the components of a mixture. For a reactive compound like 5-(Pyridin-3-yloxy)-2-furoyl chloride, these methods provide essential information on its purity and the presence of any related substances or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and its precursors, such as 5-(pyridin-3-yloxy)-2-furoic acid. Due to the compound's reactivity, analysis is often performed on the more stable parent acid. Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

Detailed research findings for analogous furoic acid derivatives suggest that a C18 or C8 column is effective for separation. nih.govnih.gov The mobile phase typically consists of a mixture of water (often acidified with acetic acid or another organic acid to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of compounds with a range of polarities. nih.gov Detection is commonly achieved using a UV detector, as the furan (B31954) and pyridine (B92270) rings are strong chromophores. nih.govnih.gov A patent describing the synthesis of furoyl chloride also indicates the use of HPLC for purity determination, confirming its industrial relevance. google.com

Table 1: Illustrative HPLC Conditions for Analysis of Related Furoic Acid Derivatives

ParameterConditionReference
ColumnReversed-phase C18 or C8 nih.govnih.gov
Mobile PhaseAcetonitrile/Water (acidified) or Methanol/Water (acidified) nih.govnih.gov
ElutionGradient nih.gov
DetectorUV-Vis Diode Array Detector (DAD) nih.gov
Injection Volume2-20 µL nih.gov
Column Temperature30 °C semanticscholar.org

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the reactive nature of acyl chlorides, direct GC analysis of this compound can be challenging. It is more commonly used to analyze volatile impurities or related, more stable derivatives. For instance, the purity of the precursor, 2-furoyl chloride, can be assessed by GC, with some manufacturers reporting purities of over 99%. ganeshremedies.com

For less volatile or thermally labile compounds like the parent furoic acid, derivatization is often required to increase volatility for GC analysis. A common derivatization technique is silylation, for example, creating a trimethylsilyl (B98337) (TMS) ester of the carboxylic acid. nist.gov The analysis of other reactive chlorides, such as those relevant to the Chemical Weapons Convention, has been successfully performed by GC-MS after derivatization with an alcohol in the presence of pyridine. rsc.org This suggests a potential pathway for the indirect analysis of this compound by GC.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the conversion of the starting material, 5-(pyridin-3-yloxy)-2-furoic acid, to the final product. The difference in polarity between the carboxylic acid and the acyl chloride allows for their separation on a TLC plate, typically silica (B1680970) gel.

A suitable mobile phase, usually a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol), is used to elute the components. The spots can be visualized under UV light, owing to the aromatic nature of the compound. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. This technique is also valuable for optimizing reaction conditions and for developing more complex chromatographic methods like column chromatography or HPLC. The use of TLC in monitoring the synthesis of various heterocyclic compounds, including derivatives of 1,3,4-oxadiazole (B1194373), has been well-documented. researchgate.net

Spectrophotometric Methods for Quantitative and Qualitative Analysis

Spectrophotometric methods are used to investigate the interaction of electromagnetic radiation with the analyte, providing both qualitative and quantitative information.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the qualitative and quantitative analysis of compounds containing chromophores. The this compound molecule contains both a furan and a pyridine ring, as well as a carbonyl group, all of which are UV-active. These conjugated systems give rise to characteristic electronic transitions (π → π* and n → π*), resulting in significant UV absorbance.

Table 2: Expected UV-Vis Absorption Data for Related Chromophoric Systems

Compound/SystemReported Absorption Maxima (λmax)SolventReference
2-Furoic Acid~250-270 nmAcetonitrile researchgate.net
Pyridine Derivatives~260-280 nmDMSO researchgate.net
Furo[2,3-b]pyridine (B1315467) Derivatives~250-390 nmVarious nih.gov

Fluorescence spectroscopy is a highly sensitive technique used to study compounds that emit light after absorbing it. While this compound itself is not expected to be strongly fluorescent, it can be used as a precursor to synthesize derivatives with significant luminescent properties. The furan and pyridine rings can be part of a larger, more rigid, and conjugated system in a final molecule, which may enhance fluorescence.

For instance, certain furo[2,3-b]pyridine derivatives have been shown to exhibit fluorescence, with emission maxima dependent on the solvent polarity. nih.gov The study of such derivatives can provide valuable information about their electronic structure and their potential applications in areas like bio-imaging or as fluorescent probes. The synthesis of fluorescent derivatives from this compound would open up new avenues for its application and characterization.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for the verification of the empirical formula of a synthesized compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements like chlorine (Cl) and oxygen (O), it is possible to confirm that the elemental composition of the synthesized molecule aligns with its theoretical formula. For this compound, with the molecular formula C₁₀H₆ClNO₃, this technique provides fundamental validation of its structure.

Modern elemental analysis is typically performed using automated combustion analyzers. In this process, a small, accurately weighed sample of the compound is combusted at high temperatures (typically around 900-1200 °C) in a stream of oxygen. This combustion quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced back to N₂. The combustion products are then passed through a series of traps or columns and detected by thermal conductivity, infrared spectroscopy, or other sensitive detection methods. The amounts of each gas are used to calculate the percentage of the respective element in the original sample. Chlorine is often determined by combustion followed by titration or ion chromatography. Oxygen is typically determined by pyrolysis in the absence of oxygen, where it is converted to carbon monoxide (CO).

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements. The results from the experimental analysis of a pure sample are then compared to these theoretical values. A close agreement, generally within ±0.4% of the calculated values, is considered strong evidence for the compound's identity and purity. researchgate.netnih.gov

Theoretical Elemental Composition of this compound (C₁₀H₆ClNO₃)

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01110120.1153.71
Hydrogen (H)1.00866.0482.70
Chlorine (Cl)35.453135.45315.85
Nitrogen (N)14.007114.0076.26
Oxygen (O)15.999347.99721.46
Total 223.615 100.00

Representative Research Findings for Elemental Analysis

Below is a table representing typical expected results from the elemental analysis of a high-purity sample of this compound. The "Found (%)" values are illustrative and demonstrate the acceptable deviation from the theoretical percentages.

ElementTheoretical (%)Found (%) (Representative)Deviation (%)
Carbon53.7153.95+0.24
Hydrogen2.702.65-0.05
Nitrogen6.266.18-0.08

Note: The representative "Found (%)" values are hypothetical and serve to illustrate the expected precision of the elemental analysis technique for a high-purity sample.

Titrimetric Methods for Precise Functional Group Quantification

Amine Titration in Non-Aqueous Media

A common and effective method for the quantification of acid chlorides involves their reaction with an amine in a non-aqueous solvent. cymitquimica.com The acid chloride reacts with a primary or secondary amine to form an amide and a hydrochloride salt of the amine.

In a typical procedure, a known excess of a standard solution of an amine, such as cyclohexylamine (B46788) or aniline, dissolved in a suitable aprotic solvent like tetrahydrofuran, is added to a weighed sample of the this compound. cymitquimica.com The reaction that takes place is as follows:

C₁₀H₆ClNO₃ + 2 R₂NH → C₁₀H₆(R₂N)NO₂ + R₂NH₂⁺Cl⁻

After the reaction is complete, the excess unreacted amine is back-titrated with a standardized solution of a strong acid, such as perchloric acid or hydrochloric acid, in a non-aqueous solvent. A potentiometric endpoint, using a glass and calomel (B162337) electrode pair, is often employed to accurately determine the equivalence point. cymitquimica.com The amount of this compound can then be calculated from the amount of amine consumed in the reaction. This method is particularly useful as it is not interfered by the presence of the corresponding carboxylic acid, which may be present as an impurity. cymitquimica.com

Argentometric Titration (Volhard's Method)

Argentometric titration can be employed to determine the total chloride content of the sample, which includes both the ionic chloride from any hydrolyzed acyl chloride (hydrochloric acid) and the covalent chloride of the acyl chloride itself. A well-established procedure for this is the Volhard method, which is a type of back-titration. acs.orgresearchgate.net

The procedure involves two main steps:

Precipitation of Chloride: A known excess of a standard silver nitrate (B79036) (AgNO₃) solution is added to a weighed sample of this compound that has been hydrolyzed. The hydrolysis, typically achieved by carefully adding the sample to water or an aqueous base, converts the acyl chloride to the corresponding carboxylic acid and hydrochloric acid. The silver nitrate then reacts with all chloride ions present to form a precipitate of silver chloride (AgCl). acs.orgresearchgate.net The reaction is carried out in an acidic medium (nitric acid) to prevent the precipitation of other silver salts.

Ag⁺(aq) + Cl⁻(aq) → AgCl(s)

Back-Titration of Excess Silver Ions: The unreacted excess silver ions in the solution are then titrated with a standardized solution of potassium thiocyanate (B1210189) (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). researchgate.net Ferric ammonium sulfate (B86663) is used as an indicator. Once all the excess silver ions have reacted with the thiocyanate to form a precipitate of silver thiocyanate (AgSCN), the first excess of thiocyanate ions reacts with the Fe³⁺ indicator to form a distinct red-brown colored complex, [Fe(SCN)]²⁺, signaling the endpoint. researchgate.net

Ag⁺(aq) (excess) + SCN⁻(aq) → AgSCN(s) Fe³⁺(aq) + SCN⁻(aq) → [Fe(SCN)]²⁺(aq) (red-brown)

By knowing the initial amount of silver nitrate added and the amount that reacted with the thiocyanate, the amount of silver nitrate that reacted with the chloride ions can be determined. This, in turn, allows for the calculation of the total chloride content in the original sample, providing a quantitative measure of the purity with respect to the chloride-containing species.

Q & A

Q. How to design a scalable synthesis protocol for academic research?

  • Guidelines :
  • Solvent-Free Routes : Explore mechanochemical methods (e.g., ball milling) to reduce solvent waste .
  • Catalysis : Test Lewis acids (e.g., ZnCl₂) to accelerate acylation at lower temperatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.